molecular formula C20H19F2N7O3 B2646178 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040653-49-3

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2646178
M. Wt: 443.415
InChI Key: CJUWTRGHAUJFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F2N7O3 and its molecular weight is 443.415. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • Antagonist Interactions with CB1 Cannabinoid Receptor : A study by Shim et al. (2002) focused on a related compound, a potent and selective antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Evaluation in Medicinal Chemistry

  • Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) synthesized and evaluated heterocyclic analogues of a compound as potential antipsychotic agents, demonstrating the importance of molecular structure in drug development (Norman, Navas, Thompson, & Rigdon, 1996).
  • Benzoxazine Derivatives as Serotonin Receptor Antagonists : Bromidge et al. (2010) discussed the design and synthesis of benzoxazine derivatives as potent serotonin receptor antagonists, highlighting the role of such compounds in potential therapeutic applications (Bromidge et al., 2010).

Antimicrobial and Antiviral Activities

  • Synthesis of Novel Heterocyclic Compounds with Antimicrobial Properties : Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and investigated their antimicrobial activities, demonstrating the potential of these compounds in treating infections (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Drug Discovery and Development

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N7O3/c21-15-3-2-14(10-16(15)22)29-19(24-25-26-29)11-27-5-7-28(8-6-27)20(30)23-13-1-4-17-18(9-13)32-12-31-17/h1-4,9-10H,5-8,11-12H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWTRGHAUJFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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